diethyl-[2-(4-hydroxy-2-phenyl-butanoyl)oxyethyl]-methyl-azanium bromide
diethyl-[2-(4-hydroxy-2-phenyl-butanoyl)oxyethyl]-methyl-azanium bromide
Brand Name:
Vulcanchem
CAS No.:
109513-52-2
VCID:
VC0009307
InChI:
InChI=1S/C17H28NO3.BrH/c1-4-18(3,5-2)12-14-21-17(20)16(11-13-19)15-9-7-6-8-10-15;/h6-10,16,19H,4-5,11-14H2,1-3H3;1H/q+1;/p-1
SMILES:
CC[N+](C)(CC)CCOC(=O)C(CCO)C1=CC=CC=C1.[Br-]
Molecular Formula:
C17H28BrNO3
Molecular Weight:
374.3 g/mol
diethyl-[2-(4-hydroxy-2-phenyl-butanoyl)oxyethyl]-methyl-azanium bromide
CAS No.: 109513-52-2
Main Products
VCID: VC0009307
Molecular Formula: C17H28BrNO3
Molecular Weight: 374.3 g/mol
CAS No. | 109513-52-2 |
---|---|
Product Name | diethyl-[2-(4-hydroxy-2-phenyl-butanoyl)oxyethyl]-methyl-azanium bromide |
Molecular Formula | C17H28BrNO3 |
Molecular Weight | 374.3 g/mol |
IUPAC Name | diethyl-[2-(4-hydroxy-2-phenylbutanoyl)oxyethyl]-methylazanium;bromide |
Standard InChI | InChI=1S/C17H28NO3.BrH/c1-4-18(3,5-2)12-14-21-17(20)16(11-13-19)15-9-7-6-8-10-15;/h6-10,16,19H,4-5,11-14H2,1-3H3;1H/q+1;/p-1 |
Standard InChIKey | JLPLYWKGNATVMB-UHFFFAOYSA-M |
SMILES | CC[N+](C)(CC)CCOC(=O)C(CCO)C1=CC=CC=C1.[Br-] |
Canonical SMILES | CC[N+](C)(CC)CCOC(=O)C(CCO)C1=CC=CC=C1.[Br-] |
Synonyms | diethyl-[2-(4-hydroxy-2-phenyl-butanoyl)oxyethyl]-methyl-azanium bromide |
PubChem Compound | 60340 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume